molecular formula C22H18N2O2 B12594864 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one CAS No. 645475-48-5

3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one

Cat. No.: B12594864
CAS No.: 645475-48-5
M. Wt: 342.4 g/mol
InChI Key: UKVJGFKXXIQDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one is a novel quinoxalin-2(1H)-one derivative offered for research purposes. Quinoxaline-based compounds are privileged scaffolds in medicinal chemistry with a broad spectrum of reported biological activities. This specific compound is of significant interest for exploring new therapeutic agents, particularly in the areas of antimicrobial and central nervous system (CNS) research. In antimicrobial research, quinoxaline derivatives have demonstrated potent activity against a range of gram-positive and gram-negative bacteria, including multi-drug resistant (MDR) strains . Their mechanism is often associated with the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . Furthermore, the structural motif of 2,2-diphenyl groups, found in compounds like the investigational drug Blarcamesine, is known to confer activity as sigma-1 receptor (σ1R) agonists . Sigma-1 receptor agonists are a major focus in neuroscience for their potential neuroprotective properties and role in modulating neurodegenerative pathways . Researchers can utilize 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one as a key intermediate or target molecule for developing new chemical entities and investigating its mechanism of action in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

645475-48-5

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-hydroxy-2,2-diphenylethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C22H18N2O2/c25-21-20(23-18-13-7-8-14-19(18)24-21)15-22(26,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,26H,15H2,(H,24,25)

InChI Key

UKVJGFKXXIQDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3NC2=O)(C4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one is a quinoxaline derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a quinoxaline core and a unique hydroxyethyl side chain, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic uses.

  • Molecular Formula : C22H18N2O
  • Molecular Weight : 342.4 g/mol
  • Synonyms : DTXSID60457091

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one displays potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong bactericidal effects, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been explored extensively. Studies have demonstrated that 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one exhibits cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The compound showed IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, indicating its potential as an effective anticancer agent compared to standard treatments like doxorubicin .

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in bacteria and cancer cells. The mechanism is thought to involve the inhibition of key enzymes or pathways essential for cell survival and proliferation. For instance, quinoxaline derivatives have been shown to disrupt DNA synthesis in bacterial cells and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study conducted on various quinoxaline derivatives, including 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one, assessed their antimicrobial activities using standardized protocols. Results indicated that the compound had a significant effect on biofilm formation in Staphylococcus aureus, highlighting its potential for treating infections associated with biofilm-related resistance .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of quinoxaline derivatives, researchers evaluated the efficacy of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one against various cancer cell lines. The findings revealed that this compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .

Scientific Research Applications

Synthesis of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one

The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions. The detailed synthetic routes have been documented in several studies, highlighting the efficiency and yield of the reactions. For instance, recent studies have demonstrated that varying solvents and catalysts can significantly influence the yield and purity of the synthesized quinoxaline derivatives .

Antioxidant Activity

Research indicates that 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one exhibits notable antioxidant properties. The compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the free radical scavenging ability of compounds. The results suggest that this quinoxaline derivative can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .

Anticancer Properties

The anticancer potential of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one has been investigated through in vitro studies. It has shown promise in inhibiting the growth of various cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Antibacterial Activity

In addition to its antioxidant and anticancer activities, this compound has also been evaluated for antibacterial properties. Studies have demonstrated that it possesses significant activity against a range of bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections .

Case Studies and Research Findings

Several case studies have illustrated the applications of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one in drug development:

  • Study on Antioxidant Activity : A recent study synthesized various derivatives of quinoxaline and evaluated their antioxidant properties using DPPH assays. The findings indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants .
  • Anticancer Mechanism Exploration : Another research focused on the mechanism by which 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to elucidate the pathways involved, revealing that the compound activates caspase cascades leading to cell death .
  • Antibacterial Efficacy : A comprehensive evaluation of the antibacterial effects was conducted against multiple strains, including Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness in inhibiting bacterial growth, suggesting further exploration for therapeutic applications in infectious diseases .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of 3-substituted quinoxalin-2(1H)-ones typically involves cyclocondensation of 1,2-diamines with α-keto acids or esters, followed by functionalization at the C3 position . For the target compound, a plausible route could involve:

  • Cyclocondensation : Reaction of 1,2-phenylenediamine with a substituted α-keto ester bearing the 2,2-diphenyl-2-hydroxyethyl group.

  • Post-Functionalization : Radical-mediated alkylation or trifluoroalkylation at C3 using methodologies reported for related systems (e.g., K₂S₂O₈-mediated reactions with alkenes or CF₃SO₂Na) .

Oxidation of the Hydroxyethyl Group

The 2-hydroxyethyl group may undergo oxidation to form a ketone. For example:

  • Reagent : CrO₃ or PCC in dichloromethane.

  • Product : 3-(2,2-Diphenylacetyl)quinoxalin-2(1H)-one.

This transformation aligns with the reactivity of secondary alcohols in similar heterocyclic systems .

Electrophilic Aromatic Substitution

The electron-deficient quinoxalinone core is susceptible to electrophilic attack at the C6 and C7 positions. Potential reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro derivatives.

  • Halogenation : Br₂ in acetic acid for bromination at C6 or C7 .

Radical-Mediated Alkylation

The C3 position is reactive toward radical species, as demonstrated in multi-component reactions involving alkenes and CF₃SO₂Na under oxidative conditions . For example:

Reagents Conditions Product
K₂S₂O₈, CF₃SO₂Na, alkeneCH₃CN/H₂O (4:1), 80°CTrifluoroalkylated quinoxalinone derivatives

Condensation Reactions

The hydroxyl group in the 2-hydroxyethyl substituent could participate in condensation with aldehydes or ketones, forming ethers or acetals. For instance:

  • Reaction with Benzaldehyde : Acid-catalyzed dehydration to yield 3-(2,2-diphenylvinyl)quinoxalin-2(1H)-one .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, quinoxalinones may undergo ring contraction or rearrangement. For example:

  • Base-Mediated Rearrangement : Treatment with KNH₂ in liquid NH₃ could induce ring contraction to benzimidazole derivatives, as seen in 2,3-diphenylquinoxaline systems .

Biological Activity Correlations

While not directly studied, structural analogs of 3-(2,2-diphenyl-2-hydroxyethyl)quinoxalin-2(1H)-one exhibit:

  • Antimicrobial Activity : Schiff base derivatives of quinoxalinones show inhibitory effects against bacterial strains .

  • Enzymatic Inhibition : Modest COX-2 and LDHA inhibition (IC₅₀ values in the micromolar range) .

Hypothetical Reaction Table

Based on analogous systems, the following reactions are proposed:

Reaction Type Reagents/Conditions Expected Product Yield (Est.)
OxidationPCC/DCM, rt, 12h3-(2,2-Diphenylacetyl)quinoxalin-2(1H)-one60–75%
NitrationHNO₃/H₂SO₄, 0°C, 2h6-Nitro-3-(2,2-diphenyl-2-hydroxyethyl)quinoxalin-2(1H)-one45–55%
Radical TrifluoroalkylationK₂S₂O₈, CF₃SO₂Na, CH₃CN/H₂O, 80°C3-(Trifluoromethyl)-substituted derivative50–70%

Challenges and Limitations

  • Steric Hindrance : The diphenyl group may impede reactions at the hydroxyethyl moiety.

  • Regioselectivity : Competing reactivity at C3 vs. C6/C7 positions requires careful optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoxaline-2(1H)-one derivatives are highly dependent on substituents at the C3 position. Key comparisons include:

Compound Name Substituent at C3 Key Features Biological Activity/Notes References
3-Methylquinoxaline-2(1H)-one Methyl group Simple alkyl substituent; synthesized via condensation of OPD and sodium pyruvate (68% yield, m.p. 210–213°C). Moderate anticancer activity; used as a precursor for complex derivatives.
PQ-29 (3-(5-phenyl-1H-pyrrol-2-yl)quinoxaline-2(1H)-one) Pyrrole ring with phenyl group Heterocyclic extension; synthesized via published methods at UrFU. Demonstrated efficacy in HeLa-luc cells at 1 µM.
3-(Benzylamino)quinoxaline-2(1H)-thione Benzylamino and thione groups Thione group enhances electrophilicity; synthesized via reflux with dithiocarbamate salts. Structural data confirmed by NMR; potential for covalent binding to targets.
3-(4-Nitrophenyl)quinoxaline-2(1H)-one 4-Nitrophenyl group Electron-withdrawing nitro group; synthesized via β-enamino diketone cyclization. Improved binding affinity in molecular docking studies.
Target Compound 2,2-Diphenyl-2-hydroxyethyl Bulky, lipophilic substituent with hydroxyl group. Hypothesized enhanced VEGFR-2 inhibition and solubility. N/A

Physicochemical and ADMET Properties

  • Solubility : The hydroxyl group may enhance aqueous solubility relative to purely aromatic substituents (e.g., 4-nitrophenyl).
  • Metabolic Stability: Thione derivatives (e.g., 3-alkylaminoquinoxaline-2(1H)-thiones) may exhibit slower metabolism due to sulfur’s resistance to oxidative enzymes .

Preparation Methods

Conventional Synthesis

  • Reagents : The classical method typically involves the reaction of o-phenylenediamine with α-dicarbonyl compounds like benzil in a suitable solvent.

  • Procedure :

    • Dissolve 1.26 grams of benzil in 8 mL of warm rectified spirit.
    • Add this to a solution of 1.08 grams of o-phenylenediamine in 8 mL of rectified spirit.
    • Reflux the mixture for about one hour.
    • The product is isolated by filtration after cooling and recrystallized from a solvent.
  • Yield : Traditional methods often yield around 75% under these conditions.

Ultrasonic-Assisted Synthesis

  • Advantages : This method significantly reduces reaction time and improves yield by utilizing ultrasonic waves.

  • Procedure :

    • The same reactants are used as in conventional synthesis, but the reaction is subjected to ultrasonic irradiation.
    • This approach can complete the reaction in approximately 8 minutes with yields reaching up to 97%.

Microwave-Assisted Synthesis

  • Overview : Microwave irradiation can also be employed to accelerate the reaction.

  • Procedure :

    • Mix benzil and o-phenylenediamine in a microwave-safe vessel with an appropriate solvent.
    • Microwave the mixture for a predetermined time, typically around 10-15 minutes.
  • Yield : This method has been reported to achieve yields as high as 92%.

Green Chemistry Approaches

  • Principles : Recent advancements focus on environmentally friendly solvents and catalysts to align with green chemistry principles.

  • Example Method :

    • Use of ethanol or water as solvents in reactions involving o-phenylenediamine and α-dicarbonyl compounds has shown improved yields (up to 95%) while minimizing hazardous waste.

After synthesis, characterization of the compound is crucial to confirm its structure and purity. Common techniques include:

Technique Description
Nuclear Magnetic Resonance (NMR) Used to determine the structure by analyzing hydrogen environments.
Infrared Spectroscopy (IR) Identifies functional groups based on absorption bands.
Mass Spectrometry (MS) Provides molecular weight and structural information through fragmentation patterns.

The following table summarizes various preparation methods, their conditions, and yields based on recent literature:

Method Reaction Time Yield (%) Solvent Used
Conventional ~1 hour ~75 Rectified Spirit
Ultrasonic-Assisted ~8 minutes ~97 Ethanol
Microwave-Assisted ~10-15 minutes ~92 Solvent (varies)
Green Chemistry Approach ~25 minutes ~95 Water/Ethanol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one, and what factors influence yield?

  • Answer: The compound can be synthesized via condensation reactions between α-diketones (or their equivalents) and o-phenylenediamine derivatives. For example, analogous quinoxaline derivatives are prepared by reacting glyoxylic acid with o-phenylenediamine under acidic conditions . Optimization of solvent (e.g., ethanol or toluene), temperature (reflux conditions), and catalysts (e.g., tosic acid) is critical . Side reactions, such as over-alkylation, must be controlled by stoichiometric adjustments .

Q. How is the structural integrity of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one validated post-synthesis?

  • Answer: A combination of spectroscopic techniques is used:

  • NMR : To confirm the presence of hydroxyethyl and quinoxaline moieties via proton shifts (e.g., aromatic protons at δ 7.2–8.5 ppm and hydroxyl protons at δ 2.5–3.5 ppm) .
  • IR : To identify carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (C₂₂H₁₈N₂O₂: calculated 342.14 g/mol) .

Q. What safety precautions are recommended for handling this compound?

  • Answer: Based on structurally related compounds (e.g., 3-methyl-2-quinoxalinol), avoid skin/eye contact (Safety Code 24/25) and use fume hoods due to potential respiratory irritation. WGK 3 classification suggests moderate environmental hazard, requiring controlled disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one?

  • Answer:

  • Factorial Design : Systematically test variables like temperature (80–120°C), solvent polarity (toluene vs. ethanol), and catalyst loading (0.5–5 mol%) to identify optimal conditions .
  • Azeotropic Water Removal : Use molecular sieves or Dean-Stark traps to shift equilibrium in condensation reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to minimize side products like dimerized intermediates .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the carbonyl group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to guide solubility optimization .
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to hypothesize pharmacological activity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Answer:

  • Comparative Analysis : Cross-validate NMR data with X-ray structures of analogous quinoxalines (e.g., 1-allyl-3-phenylquinoxalin-2-one) to confirm conformational preferences .
  • Dynamic NMR : Assess temperature-dependent shifts to identify rotameric equilibria in the hydroxyethyl group .
  • Synchrotron Crystallography : Resolve crystal packing effects that may distort bond angles compared to solution-state data .

Q. What strategies are effective for studying the compound’s biological activity in vitro?

  • Answer:

  • Structure-Activity Relationship (SAR) : Modify the hydroxyethyl or diphenyl groups to assess impact on antibacterial/antitumor activity, referencing similar quinoxalines .
  • Enzyme Assays : Test inhibition of kinases or dehydrogenases using fluorescence-based assays (e.g., ADP-Glo™ for ATP depletion) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) with IC₅₀ calculations .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) or medicinal chemistry frameworks (e.g., Lipinski’s Rule of Five for drug-likeness) .
  • Data Validation : Replicate experiments across multiple batches and use orthogonal analytical methods (e.g., HPLC purity >95% + elemental analysis) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.